molecular formula C20H17NO5 B214644 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Katalognummer B214644
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: HOALSGLTTQFRPG-VURMDHGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.

Wirkmechanismus

The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and decrease the levels of certain inflammatory markers. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X in lab experiments is its potent anti-cancer properties. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X is its relatively complex synthesis method, which may limit its availability for some researchers.

Zukünftige Richtungen

There are several future directions for research involving 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X. One area of interest is in developing more efficient synthesis methods for the compound, which would increase its availability for researchers. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X and to identify potential side effects. Finally, there is potential for the development of new cancer therapies based on the anti-cancer properties of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X.

Synthesemethoden

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X can be synthesized through a multi-step process involving the reaction of several key reagents. The first step involves the reaction of 1,3-benzodioxole with 3-bromo-2-butanone to form 4-(1,3-benzodioxol-5-yl)-3-buten-2-one. This intermediate is then reacted with methyl isocyanate to form 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, the final product.

Wissenschaftliche Forschungsanwendungen

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one X has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

Eigenschaften

Produktname

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molekularformel

C20H17NO5

Molekulargewicht

351.4 g/mol

IUPAC-Name

3-[(Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C20H17NO5/c1-21-16-5-3-2-4-15(16)20(24,19(21)23)11-14(22)8-6-13-7-9-17-18(10-13)26-12-25-17/h2-10,24H,11-12H2,1H3/b8-6-

InChI-Schlüssel

HOALSGLTTQFRPG-VURMDHGXSA-N

Isomerische SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C\C3=CC4=C(C=C3)OCO4)O

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Kanonische SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.